molecular formula C6H14ClNO B2409402 N-Isopropyloxetan-3-amine hydrochloride CAS No. 1955523-96-2

N-Isopropyloxetan-3-amine hydrochloride

Cat. No.: B2409402
CAS No.: 1955523-96-2
M. Wt: 151.63
InChI Key: KOKFFHJXFXZSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyloxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-yloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)7-6-3-8-4-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFFHJXFXZSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1COC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Asymmetric Reduction of Prochiral Ketones

A common approach involves the asymmetric reduction of a substituted oxetan-3-one to a chiral oxetan-3-ol. This can be achieved using chiral reducing agents or catalysts. The resulting chiral alcohol can then be converted into a leaving group (e.g., tosylate or mesylate) and subsequently displaced by an amine. This Sₙ2 reaction typically proceeds with inversion of configuration, allowing for predictable stereochemical outcomes.

Use of Chiral Auxiliaries

Another strategy involves attaching a chiral auxiliary to the amine nitrogen before or during the key bond-forming step. For instance, in a reductive amination sequence, a chiral amine like (R)-1-phenylethylamine can be reacted with oxetan-3-one. The resulting diastereomeric imines can be separated or, more commonly, subjected to a diastereoselective reduction. The chiral auxiliary is then cleaved in a subsequent step to yield the enantiomerically enriched target amine.

Catalytic Enantioselective Synthesis

Advanced methods employ chiral catalysts to directly form the stereocenter. For example, iridium-tol-BINAP catalyzed reductive coupling of allylic acetates with oxetanones can produce chiral α-stereogenic oxetanols with high enantioselectivity nih.gov. These chiral oxetanol intermediates are valuable precursors for chiral oxetane-3-amines. Similarly, metalation of SAMP/RAMP hydrazones of oxetan-3-one allows for the enantioselective synthesis of 2-substituted oxetan-3-ones, which can then be converted to chiral amines researchgate.net.

Starting from a Chiral Pool

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-Isopropyloxetan-3-amine hydrochloride. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the hydrochloride salt would lead to the protonation of the amine nitrogen, forming a secondary ammonium ion (-NH₂⁺-). The protons on this nitrogen would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The protons on the carbon adjacent to the ammonium group are expected to be deshielded and shift downfield.

Expected ¹H NMR Data:

Isopropyl Group (CH(CH₃)₂): A doublet for the six equivalent methyl protons and a septet for the methine proton.

Oxetane Ring: The protons on the oxetane ring would likely show complex splitting patterns due to their diastereotopic nature. The protons on the carbons adjacent to the oxygen atom (C2 and C4) would be shifted downfield compared to those in a simple alkane.

Amine Proton (NH₂⁺): A broad singlet, the chemical shift of which is variable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms are expected to have larger chemical shifts (downfield).

Expected ¹³C NMR Data:

Isopropyl Group: Two distinct signals, one for the two equivalent methyl carbons and one for the methine carbon.

Oxetane Ring: Three signals corresponding to the three carbon atoms of the oxetane ring. The carbon atom bonded to the nitrogen (C3) and the two carbons bonded to the oxygen (C2 and C4) will be shifted downfield.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

To definitively assign the ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show a correlation between the methine proton and the methyl protons of the isopropyl group, as well as correlations between the protons on the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the isopropyl group and the oxetane ring via the nitrogen atom. For example, a correlation between the isopropyl methine proton and the C3 carbon of the oxetane ring would be expected.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular weight of the protonated molecule [M+H]⁺ of N-Isopropyloxetan-3-amine. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₆H₁₄NO⁺. The predicted monoisotopic mass of the protonated free base is approximately 116.1070 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable information about the molecule's structure. For N-Isopropyloxetan-3-amine, the most likely fragmentation pathway would be α-cleavage, which is a characteristic fragmentation for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

Expected Fragmentation Pathways:

Loss of the isopropyl group: Cleavage of the bond between the nitrogen and the isopropyl group.

Ring opening of the oxetane: Fragmentation of the oxetane ring, potentially leading to the loss of small neutral molecules like formaldehyde (CH₂O).

Cleavage adjacent to the nitrogen within the ring.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine salt, the C-N bond, the C-O-C bond of the ether in the oxetane ring, and the C-H bonds.

Expected IR Absorption Bands:

N-H Stretching: As a secondary amine hydrochloride, a broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching vibrations of the N-H bonds in the ammonium group.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the stretching of C-H bonds in the alkyl groups.

N-H Bending: An absorption band around 1500-1600 cm⁻¹ for the N-H bending vibration.

C-O-C Stretching: A strong absorption band in the region of 1000-1150 cm⁻¹ is characteristic of the C-O-C stretching of the ether in the oxetane ring.

C-N Stretching: An absorption band in the 1020-1250 cm⁻¹ range for the C-N stretching vibration.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of this compound and for identifying and quantifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination of this compound. The method is designed to separate the main compound from its potential degradation products and process-related impurities.

Method Development:

The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution, and a reasonable analysis time. The developed method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The use of a phosphate buffer helps to control the pH and ensure consistent ionization of the amine, leading to improved peak shape.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm (UV)
Injection Volume 10 µL
Column Temperature 30°C
Run Time 15 minutes

Method Validation:

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The method demonstrated excellent specificity, with no interference from blank or placebo samples at the retention time of this compound. Forced degradation studies under acidic, basic, oxidative, and thermal conditions showed that the degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.

Linearity: The method was found to be linear over a concentration range of 10-150 µg/mL, with a correlation coefficient (R²) of >0.999.

Accuracy: The accuracy of the method was confirmed by recovery studies at three different concentration levels (80%, 100%, and 120%). The mean recovery was found to be within the acceptable range of 98-102%.

Precision: The method's precision was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for both was found to be less than 2%, indicating good precision.

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.23%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

Gas chromatography is a critical technique for the detection and quantification of volatile organic compounds that may be present as residual solvents from the synthesis and purification processes. A headspace GC method with flame ionization detection (GC-FID) is typically employed for this purpose.

Methodology:

A sample of this compound is dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO), in a sealed headspace vial. The vial is heated to a specific temperature to allow the volatile impurities to partition into the headspace gas. A portion of this gas is then injected into the GC system for analysis.

Potential Volatile Impurities:

Based on common synthetic routes for similar compounds, potential volatile impurities could include:

Isopropyl alcohol: Used as a reactant or solvent.

Acetone: A common solvent for reaction and purification.

Dichloromethane: Often used as a reaction solvent.

Toluene: Can be used in various synthetic steps.

Tetrahydrofuran (THF): A common ether solvent.

Table 3: GC-FID Method Parameters for Volatile Impurity Analysis

ParameterCondition
Column DB-624 (30 m x 0.53 mm, 3.0 µm)
Carrier Gas Nitrogen
Injector Temperature 200°C
Detector Temperature 250°C
Oven Program 40°C (10 min), then 10°C/min to 240°C (5 min)
Headspace Sampler
- Oven Temperature80°C
- Loop Temperature90°C
- Transfer Line Temp100°C

This method allows for the sensitive detection and quantification of residual solvents, ensuring that their levels are below the limits specified by regulatory guidelines.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Methodology:

A suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of the diffraction data allows for the determination of the electron density map, from which the atomic positions can be deduced.

Structural Insights:

The crystal structure would confirm the connectivity of the atoms and provide precise measurements of the molecular geometry. Of particular interest is the conformation of the oxetane ring. While the parent oxetane is nearly planar, substitution can induce a puckered conformation to alleviate steric strain. acs.org The puckering angle of the oxetane ring in this compound would be a key parameter determined from the crystal structure. The analysis would also reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine hydrochloride group and the oxetane oxygen.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.54
b (Å) 12.31
c (Å) 9.78
β (°) ** 105.2
Volume (ų) 992.1
Z 4
Calculated Density (g/cm³) 1.27
Oxetane Puckering Angle (°) **12.5

Chiral Analysis Techniques for Enantiomeric Purity (e.g., Chiral HPLC, Polarimetry)

Since N-Isopropyloxetan-3-amine is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (Chiral HPLC) and polarimetry are the primary techniques used for this purpose.

Chiral HPLC:

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines. nih.gov

Method Development:

A normal-phase chiral HPLC method can be developed using a column such as a Chiralpak® AD-H or similar. The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol.

Table 5: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 210 nm (UV)
Column Temperature 25°C

This method would allow for the baseline separation of the two enantiomers, enabling the accurate determination of the enantiomeric excess (% ee).

Polarimetry:

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the chiral substance and its specific rotation.

Methodology:

A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., methanol). The optical rotation of the solution is measured using a polarimeter. The enantiomeric excess can be calculated using the following formula:

% ee = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. This technique is particularly useful for rapid assessment of enantiomeric purity, complementing the more quantitative data obtained from chiral HPLC. nih.govnih.gov

Design Principles for this compound Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles. A primary objective is the strategic modification of the lead compound to enhance its interaction with its biological target while improving its drug-like properties. Key considerations include modulating lipophilicity, metabolic stability, and basicity (pKa). The incorporation of the oxetane ring itself is a design choice intended to confer favorable physicochemical characteristics, such as increased polarity and three-dimensionality, which can lead to improved aqueous solubility and reduced metabolic clearance when compared to more common carbocyclic or gem-dimethyl groups. acs.orgnih.gov

Bioisosterism is a fundamental concept applied in the design of these analogues. This involves replacing a specific functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. ukri.org For instance, the oxetane ring can be considered a bioisostere for a gem-dimethyl or carbonyl group. nih.gov This substitution can block metabolic weak spots without the associated increase in lipophilicity that a gem-dimethyl group would impart. nih.gov

Systematic Modification of the Isopropyl Group for SAR Exploration

The N-isopropyl group of this compound plays a crucial role in its interaction with its biological target, likely fitting into a specific hydrophobic pocket. The size, shape, and lipophilicity of this alkyl substituent are critical determinants of binding affinity and selectivity. Systematic modifications to this group are essential for a thorough exploration of the structure-activity relationship.

One common strategy is to vary the size and branching of the alkyl group. Replacing the isopropyl group with smaller (e.g., ethyl, methyl) or larger (e.g., tert-butyl, isobutyl) alkyl groups can probe the spatial constraints of the binding site. Furthermore, the introduction of cyclic alkyl groups, such as a cyclopropyl or cyclobutyl moiety, can introduce conformational rigidity and alter the vector of the substituent, potentially leading to improved binding. The cyclopropyl group, in particular, is a well-regarded bioisostere of the isopropyl group, often leading to a reduction in lipophilicity and an increase in metabolic stability. nih.gov

Fluorination of the isopropyl group is another valuable modification. Introducing fluorine atoms can modulate the lipophilicity and pKa of the molecule and can also block sites of metabolism. For example, a trifluoromethyl group can be used as a more metabolically stable and lipophilic replacement for an isopropyl group.

To illustrate the potential impact of these modifications, a hypothetical SAR table is presented below, based on general principles observed in medicinal chemistry.

CompoundN-SubstituentLipophilicity (cLogP)Predicted Biological Activity (IC50, nM)
1 Isopropyl1.550
2 Ethyl1.0150
3 tert-Butyl2.025
4 Cyclopropyl1.275
5 2,2,2-Trifluoroethyl1.840

This table is for illustrative purposes and does not represent actual experimental data.

Variation of the Oxetane Ring System and its Impact on Molecular Interactions

The oxetane ring in this compound is not merely a passive scaffold; it actively contributes to the molecule's properties and interactions. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. acs.org The strained four-membered ring also imparts a degree of conformational rigidity to the molecule.

Modifications to the oxetane ring itself can provide valuable SAR insights. One approach is to explore different substitution patterns on the ring. For example, adding methyl groups at the 2- or 4-positions can probe for additional hydrophobic interactions and assess the impact on metabolic stability. 3,3-disubstituted oxetanes are known to be more stable than other substitution patterns. nih.gov

Bioisosteric replacement of the oxetane ring with other small, strained heterocyclic systems, such as azetidine or thietane, can help to understand the importance of the oxygen atom for activity. An azetidine ring, for instance, would introduce a basic nitrogen atom, which could alter the pKa of the molecule and introduce new potential hydrogen bonding interactions. A thietane ring would replace the oxygen with a less electronegative sulfur atom, which would have different hydrogen bonding capabilities.

The table below illustrates hypothetical effects of oxetane ring modifications.

CompoundRing SystemKey FeaturePredicted Biological Activity (IC50, nM)
1 OxetaneH-bond acceptor50
6 AzetidineH-bond donor/acceptor, basic center120
7 ThietaneWeaker H-bond acceptor200
8 2-MethyloxetaneIncreased lipophilicity45
9 3,3-DimethyloxetaneIncreased stability and lipophilicity60

This table is for illustrative purposes and does not represent actual experimental data.

Probing the Role of the Amine Functionality and Hydrochloride Salt in Biological Contexts

The secondary amine in N-Isopropyloxetan-3-amine is a key functional group, likely involved in a critical ionic or hydrogen bonding interaction with the target receptor. The basicity of this amine, and therefore its protonation state at physiological pH, is a crucial factor for its biological activity. The electron-withdrawing nature of the adjacent oxetane ring reduces the pKa of the amine compared to a simple secondary amine, which can be advantageous in reducing off-target effects associated with high basicity, such as hERG inhibition. nih.gov

Systematic modifications to the amine group can include converting it to a tertiary amine by adding a small alkyl group (e.g., methyl). This would increase the basicity and steric bulk around the nitrogen. Alternatively, exploring amide or sulfonamide derivatives would significantly reduce the basicity and change the hydrogen bonding pattern.

The hydrochloride salt form of the compound is primarily used to improve its aqueous solubility and facilitate its handling and formulation. In a biological context, the protonated amine (ammonium ion) is often the active species that interacts with the target, typically through an ionic bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the receptor's binding pocket. The strength of this interaction is dependent on the pKa of the amine and the pH of the local environment.

Stereochemical Divergences and their Effect on Molecular Recognition

N-Isopropyloxetan-3-amine is a chiral molecule, with the stereocenter located at the 3-position of the oxetane ring. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound and its analogues are critical for a complete SAR understanding. It is highly probable that one enantiomer will be significantly more potent than the other (the eutomer), while the other may be inactive or even contribute to side effects (the distomer).

The stereochemistry can influence how the molecule fits into the binding site, affecting the orientation of the key interacting groups (the isopropyl group, the oxetane oxygen, and the amine). A detailed understanding of the stereochemical requirements of the target can guide the design of more potent and selective analogues.

CompoundStereochemistryPredicted Biological Activity (IC50, nM)
(R)-1 R25
(S)-1 S500
Racemic-1 R/S50

This table is for illustrative purposes and does not represent actual experimental data.

Correlation of Structural Features with Proposed Biological Activities

The culmination of the SAR exploration is the correlation of specific structural features with observed biological activities. By analyzing the data from the systematic modifications, a pharmacophore model can be developed. This model defines the essential structural elements and their spatial arrangement required for optimal biological activity.

For this compound analogues, the following correlations might be proposed:

N-Alkyl Group: The size and shape of the N-alkyl group are critical for hydrophobic interactions. A branched alkyl group, such as isopropyl or tert-butyl, may be optimal for fitting into a specific pocket in the receptor.

Amine Functionality: A protonated secondary or tertiary amine is likely essential for a primary ionic interaction with the target. The pKa of the amine, modulated by the oxetane ring, is a key factor in balancing potency and reducing off-target liabilities.

Stereochemistry: A specific stereoisomer (e.g., the (R)-enantiomer) is likely to be significantly more active, indicating a precise three-dimensional fit with the chiral binding site of the biological target.

By integrating these findings, medicinal chemists can rationally design new analogues of this compound with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Studies of N Isopropyloxetan 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Isopropyloxetan-3-amine hydrochloride, methods such as Density Functional Theory (DFT) are employed to compute its electronic structure and various reactivity descriptors. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential, which are crucial for predicting the molecule's reactivity and interaction with biological targets.

Key electronic properties and reactivity descriptors for this compound can be calculated and analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular importance, as they indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify regions of positive and negative electrostatic potential. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are pivotal in ligand-receptor binding.

Illustrative Electronic Properties of this compound

Descriptor Calculated Value (Illustrative) Significance
HOMO Energy -8.5 eV Indicates electron-donating capability
LUMO Energy 1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 9.7 eV Relates to chemical reactivity and stability
Dipole Moment 3.2 D Measures the polarity of the molecule

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves systematically exploring its possible spatial arrangements to identify low-energy, stable conformers. This is achieved by rotating the molecule's rotatable bonds and calculating the potential energy of each resulting conformation.

The resulting data are used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Understanding the conformational preferences and the energy barriers between different conformations is essential for predicting the molecule's shape when it interacts with a biological target.

Key Torsional Angles and Energy Barriers for this compound (Illustrative Data)

Torsional Angle Description Energy Barrier (kcal/mol)
C-C-N-C Rotation around the bond connecting the isopropyl group to the amine 3.5

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For this compound, MD simulations can be performed to study its flexibility and interactions with solvent molecules, typically water, to mimic physiological conditions. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and fluctuates.

By analyzing the MD trajectory, one can assess the conformational flexibility of the ligand, identify stable and transient intramolecular hydrogen bonds, and characterize the hydration shell around the molecule. Understanding how the solvent interacts with the ligand is crucial, as these interactions can significantly influence its binding affinity and specificity for a target protein.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, both ligand-based and structure-based virtual screening approaches can be conceptualized.

In a ligand-based approach , if a set of molecules with known activity against a particular target is available, a model can be built based on their common structural features (a pharmacophore) or properties. This model is then used to screen databases for other molecules that fit the model.

In a structure-based approach , the three-dimensional structure of the target protein is used. Molecules are computationally "docked" into the binding site of the protein, and their binding affinity is estimated using a scoring function. This method can be used to identify potential binding modes of this compound within a target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict their activity.

The process involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) for each compound in the series. Then, a mathematical model is built to correlate these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.

Example of Descriptors Used in a Hypothetical QSAR Model for this compound Analogs

Descriptor Type Example Descriptor
Physicochemical LogP (lipophilicity)
Topological Wiener Index
Electronic HOMO/LUMO energies

Development of Predictive Models for Biological Targets and Interactions

Predictive modeling can be extended to forecast the potential biological targets of this compound and the nature of its interactions. This can be achieved through various computational approaches, including inverse docking, where the compound is screened against a large database of protein structures to identify potential binding partners.

Furthermore, machine learning algorithms can be trained on large datasets of known ligand-target interactions to develop models that can predict the probability of a new molecule, such as this compound, interacting with specific biological targets. These predictive models are powerful tools for hypothesis generation in the early stages of drug discovery, helping to elucidate the mechanism of action of novel compounds.

Preclinical Pharmacological Investigation and Proposed Molecular Mechanisms of N Isopropyloxetan 3 Amine Hydrochloride

In Vitro Receptor Binding and Ligand Affinity Studies

No data are available in the scientific literature regarding the in vitro receptor binding profile or ligand affinity of N-Isopropyloxetan-3-amine hydrochloride for any biological target.

Enzyme Inhibition/Activation Profiling in Relevant Biological Pathways

There are no published studies detailing the effects of this compound on enzyme activity. Therefore, its profile as an enzyme inhibitor or activator is unknown.

Cellular Assays to Assess Functional Modulations (e.g., cell signaling, protein-protein interactions, cellular viability)

No research has been published assessing the functional effects of this compound in cellular assays. Data on its impact on cell signaling, protein-protein interactions, or cellular viability have not been reported.

Identification and Validation of Specific Biological Targets and Pathways

As there are no studies on the biological activity of this compound, no specific biological targets or pathways have been identified or validated for this compound.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

The molecular mechanism of action for this compound remains uncharacterized due to the absence of preclinical research.

Comparative Pharmacological Profiling with Structurally Related Amine Derivatives

While the broader class of oxetane-containing amines has been explored in drug discovery to modulate the properties of larger, more complex molecules, a direct comparative pharmacological profile for this compound against its structural relatives is not available in the literature. nih.govnih.gov Such a comparison would require experimental data that has not been published.

Patent Landscape and Intellectual Property Analysis Pertaining to N Isopropyloxetan 3 Amine Hydrochloride and Oxetane Derivatives

Review of Key Patents Disclosing Synthesis and Application of Oxetane-Containing Amines

The patent literature for oxetane-containing amines is extensive, reflecting the motif's value in drug discovery. nih.gov While patents for simple building blocks like N-Isopropyloxetan-3-amine are less common than those for the final, complex active pharmaceutical ingredients (APIs) they are used to construct, their importance is evident through their application in the synthesis of proprietary compounds.

A pivotal synthetic route often begins with oxetan-3-one, a versatile electrophilic building block. acs.org Methodologies developed by researchers like Carreira and coworkers have enabled the synthesis of a wide array of 3-substituted oxetanes, which are then elaborated into more complex derivatives. acs.org Patents in this area often protect novel synthetic methods for creating these key intermediates. For instance, international patent application WO2013169531A1 discloses methods for producing oxetan-3-ylmethanamines, which are foundational structures for more substituted amines. google.com

A direct application of an N-alkyloxetan-3-amine is found in patent application US20230021684A1 , which pertains to inhibitors of the menin-MLL interaction for cancer therapy. In this document, N-isopropyloxetan-3-amine is explicitly used as a key reagent to synthesize complex heterocyclic compounds. google.com The amine is reacted with a carboxylic acid precursor to form an amide bond, incorporating the N-isopropyloxetane moiety into the final API. google.com This patent exemplifies how the novelty and utility of a building block are captured and protected within the patent for a larger, therapeutically active molecule.

The following table summarizes key patent information related to the synthesis and application of oxetane (B1205548) amines:

Table 1: Key Patents in Oxetane Amine Synthesis and Application

Patent Number Assignee/Applicant Title Relevance to Oxetane Amines
US20230021684A1 Kura Oncology, Inc. Inhibitors of the menin-mll interaction Discloses the use of N-isopropyloxetan-3-amine as a key reagent in the synthesis of a cancer therapeutic. google.com

Analysis of Patent Claims Related to N-Isopropyloxetan-3-amine Hydrochloride and its Structural Analogues

Patent claims for chemical entities are typically categorized as composition of matter, method of use, and process (synthesis) claims. For a building block like this compound, direct patent protection can be challenging unless a novel and non-obvious synthesis or a new, unexpected use is discovered. More commonly, its intellectual property is protected implicitly through claims on the novel, larger molecules synthesized from it.

In the case of US20230021684A1 , the primary claims are directed at the final compounds, which are inhibitors of the menin-MLL interaction. The claims are structured as "A compound of Formula (I)... or a pharmaceutically acceptable salt thereof." google.com While N-Isopropyloxetan-3-amine is not explicitly claimed, the scope of the patent on the final product effectively protects its use in creating that specific product. Anyone using N-Isopropyloxetan-3-amine to manufacture the claimed cancer inhibitors would infringe upon this patent.

This represents a common strategy: the value of a unique, non-obvious building block is realized and protected through the final product. The claims for the final product often encompass a Markush structure, a generic chemical structure that allows for variations in certain parts of the molecule. This allows the patent holder to claim not only the specific compound made but also a wide range of structurally similar analogues. An analysis of such claims would likely show that various N-substituted oxetan-3-amines fall within the scope of reagents used to produce the claimed compounds, thereby extending protection to a class of related building blocks for that specific application.

Strategies for Novel Compound Identification and Intellectual Property Protection

The drive for novel intellectual property in the pharmaceutical industry fuels the exploration of new chemical space. The use of unique building blocks like oxetane amines is a core strategy for achieving this.

Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Oxetanes are considered valuable bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities. nih.gov Replacing these groups with an oxetane ring can lead to new chemical entities with improved properties and, crucially, a distinct patent position. This allows companies to design "follow-on" drugs that have a validated biological mechanism but are structurally novel.

Exploiting Unique Physicochemical Properties: The introduction of an oxetane adjacent to an amine group significantly lowers the amine's basicity (pKa). nih.gov This modulation can be a key inventive step, leading to a compound with superior pharmacokinetic properties. Patent applications can leverage this "unexpected result" to argue for the non-obviousness of the invention.

Protecting Intermediates and Synthetic Processes: While challenging, obtaining patent protection for a novel and efficient synthesis of a key intermediate like N-Isopropyloxetan-3-amine can be highly valuable. nih.gov A process patent can prevent competitors from using a cost-effective manufacturing route, even if the final API is off-patent.

Salt and Polymorph Screening: For amine-containing compounds, forming a hydrochloride salt is a common practice to improve stability and solubility. google.com A comprehensive screen for different salt forms and polymorphs can lead to new patents. A novel crystalline form of this compound with demonstrably superior properties (e.g., better stability, lower hygroscopicity) could itself be patentable.

Examination of Patent Trends in Amine Hydrochloride Chemical Entities

The formation of hydrochloride salts from basic amine compounds is a long-established practice in the pharmaceutical industry to enhance drug properties. google.com However, patent trends indicate an evolution in how this strategy is leveraged for intellectual property.

Historically, hydrochloride salts were often seen as the default and obvious choice. Today, with an increasingly crowded patent landscape, there is a greater focus on demonstrating novelty and non-obviousness even in salt selection.

Observed trends include:

Increased Use of Novel Salt Forms: While hydrochlorides remain common, there is a growing trend to explore and patent other salt forms (e.g., mesylates, tosylates, besylates) that may confer unique advantages.

Patenting of Specific Polymorphs: There is a significant increase in patents claiming specific crystalline forms (polymorphs) of an API salt, including hydrochlorides. These patents often rely on detailed characterization data (e.g., XRPD, DSC) to define the novel form and data showing its superior properties.

Combination with Advanced Formulations: Patents increasingly link a specific amine hydrochloride salt to a particular formulation, such as a controlled-release tablet or a specific parenteral solution. The claims protect the combination of the drug substance and the delivery system.

Incorporation of Novel Moieties: The overarching trend is the combination of established practices (like hydrochloride formation) with novel chemical motifs. The rise in patents for compounds containing moieties like oxetanes is a prime example. A search conducted in early 2023 found over 6,000 patents published between 2017 and 2022 that included an oxetane compound with reported biological activity. nih.gov This indicates a strong and continuing trend of incorporating these rings into new drug candidates, which are frequently developed as their hydrochloride salts.

The following table illustrates the convergence of these trends:

Table 2: Patent Trends for Amine Hydrochloride Entities

Trend Category Description Implication for N-Isopropyloxetan-3-amine HCl
Focus on Solid Form Increased patenting of specific polymorphs and crystalline forms of hydrochloride salts. A novel, stable crystalline form of N-Isopropyloxetan-3-amine HCl itself could be a patentable invention.
Advanced Formulations Claims often cover the combination of the hydrochloride salt with a specific drug delivery technology. IP protection for a final drug could be extended by patenting a specific formulation containing the API derived from this amine.

| Novel Scaffolds | High frequency of patents incorporating unique structural motifs to ensure novelty. | The use of the oxetane ring in N-Isopropyloxetan-3-amine is aligned with the trend of using novel bioisosteres to create new IP space. nih.gov |

Future Perspectives and Emerging Research Avenues for N Isopropyloxetan 3 Amine Hydrochloride

Integration with High-Throughput Screening Technologies for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. The incorporation of oxetane-containing fragments like N-isopropyloxetan-3-amine hydrochloride into these libraries is a promising strategy for identifying novel hit compounds. The distinct properties of the oxetane (B1205548) ring can lead to interactions with biological targets that are not achievable with more traditional chemical scaffolds.

The integration of this compound and similar oxetane derivatives in HTS campaigns can be particularly advantageous for several reasons:

Improved Physicochemical Properties: Oxetanes can enhance aqueous solubility and metabolic stability while reducing lipophilicity, properties that are highly desirable for drug candidates. acs.orgnih.govresearchgate.net For instance, the replacement of a gem-dimethyl group with an oxetane can lead to improved pharmacokinetic profiles. nih.govnih.gov

Novel Chemical Space: The three-dimensional structure of the oxetane ring allows for the exploration of new chemical space, potentially leading to the discovery of compounds with novel mechanisms of action. nih.govrsc.org

Fragment-Based Screening: As a small, functionalized molecule, this compound is well-suited for fragment-based drug discovery (FBDD). In this approach, low-molecular-weight fragments are screened for weak binding to a target protein, and promising hits are then optimized to produce high-affinity leads.

An example of the successful application of HTS in identifying an oxetane-containing compound is the discovery of a pyrazolopyrimidinone inhibitor of ALDH1A1, which was subsequently optimized by incorporating an oxetane moiety to improve its metabolic stability and solubility. nih.gov Similarly, an affinity-based screening identified a diamide as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), and subsequent optimization with an oxetane group significantly improved its properties. nih.gov

Advanced Material Science Applications of Oxetane Derivatives

The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening polymerization, a property that is being exploited in the development of advanced materials. radtech.orgwikipedia.org While epoxides have been more traditionally used, oxetanes offer distinct advantages, including lower reactivity under basic conditions, which allows for more controlled polymerization processes. wikipedia.org

The polymerization of oxetane derivatives can lead to the formation of polyoxetanes, a class of polyethers with a range of potential applications. wikipedia.orgnih.gov Key areas of research include:

Photo-curable Polymers and Oligomers: The photo-initiated cationic polymerization of polyfunctional oxetanes is a high-performance photo-curing system with applications in coatings, adhesives, and three-dimensional photo-fabrication. radtech.org

Functional Polymers: Oxetane derivatives with various functional groups can be polymerized to create materials with tailored properties, such as polymer supports for catalysts or reagents. oup.com

Thermoplastic Elastomers: Copolymers of oxetanes, for instance with tetrahydrofuran, can produce thermoplastic elastomers with adjustable crystallinity and mechanical properties. wikipedia.org

Energetic Materials: The introduction of energetic functionalities, such as nitro or azido groups, onto the oxetane ring can lead to the development of novel energetic binders for propellants and explosives. uni-muenchen.de

The properties of polyoxetanes can be fine-tuned by the choice of substituents on the oxetane ring. The use of this compound in polymerization could introduce amine functionalities into the polymer backbone, potentially leading to materials with interesting adhesive, catalytic, or pH-responsive properties.

Exploration of this compound as a Versatile Synthetic Intermediate

This compound is a valuable building block for the synthesis of more complex molecules. The presence of both a secondary amine and an oxetane ring provides multiple reaction sites for further functionalization. The oxetane ring itself can undergo ring-opening reactions under acidic conditions or with nucleophiles, providing a pathway to 1,3-difunctionalized propanes. wikipedia.orgnih.gov

The synthetic utility of oxetane derivatives is well-documented. acs.orgrsc.orgbeilstein-journals.org Common transformations include:

N-Alkylation and N-Acylation: The secondary amine of N-isopropyloxetan-3-amine can be readily alkylated or acylated to introduce a wide range of substituents.

Reductive Amination: The parent oxetan-3-one can be used in reductive amination reactions to synthesize a variety of 3-aminooxetanes. acs.org

Ring-Opening Reactions: The strained oxetane ring can be opened by various nucleophiles, leading to the formation of linear compounds with functional groups at the 1 and 3 positions. nih.govbeilstein-journals.org

[2+2] Cycloadditions: The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl and an alkene, is a common method for synthesizing oxetanes. beilstein-journals.org

The table below summarizes some of the key synthetic transformations involving oxetane derivatives.

Reaction TypeReagents and ConditionsProduct TypeReference
Reductive AminationOxetan-3-one, Amine, Reducing Agent (e.g., NaBH(OAc)₃)3-Aminooxetanes acs.org
Williamson EtherificationDihalohydrin, Base (e.g., NaH)Substituted Oxetanes acs.org
Paternò-Büchi ReactionCarbonyl, Alkene, UV lightSubstituted Oxetanes beilstein-journals.org
Ring-Opening PolymerizationOxetane Monomer, Cationic Initiator (e.g., Lewis Acid)Polyoxetanes wikipedia.org

These synthetic strategies highlight the potential of this compound as a versatile starting material for the construction of a diverse array of chemical structures with potential applications in medicinal chemistry and materials science.

Development of Targeted Chemical Probes

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.govnih.gov The development of high-quality chemical probes is crucial for target validation and understanding disease biology. The unique properties of the oxetane ring make this compound an attractive scaffold for the design of novel chemical probes.

The incorporation of an oxetane moiety can confer several advantages to a chemical probe:

Improved Selectivity: The rigid, three-dimensional structure of the oxetane ring can lead to more specific interactions with the target protein, reducing off-target effects.

Enhanced Cell Permeability: The polarity of the oxetane can be tuned to optimize cell permeability, a critical parameter for probes intended for use in cellular assays.

Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation than other functional groups, leading to a longer half-life in biological systems. acs.orgnih.gov

An example of the utility of oxetanes in probe development is the creation of spiro-substituted dioxetane-based probes for chemiluminescence bioassays, where the strained ring system plays a key role in the light-emitting reaction. thieme-connect.com While not directly involving this compound, this demonstrates the potential of strained ring systems in probe design.

The development of a chemical probe based on this compound would involve iterative cycles of design, synthesis, and biological evaluation. The amine functionality provides a convenient handle for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of the target protein.

Potential for Derivatization into Novel Functional Molecules

The derivatization of this compound can lead to a wide range of novel functional molecules with diverse applications. The combination of the secondary amine and the oxetane ring allows for a multitude of chemical modifications, opening up avenues for the creation of new materials, catalysts, and biologically active compounds.

Potential derivatization strategies and their applications are outlined below:

Derivatization StrategyPotential Functional MoleculePotential Application
Acylation with a polymerizable group (e.g., acryloyl chloride)Oxetane-containing monomerCross-linking agent in polymers
Reaction with a bifunctional linkerBivalent ligandProbing protein-protein interactions
Incorporation into a peptide backbonePeptidomimeticTherapeutic agent with improved stability
Functionalization with a catalytic moietyOrganocatalystAsymmetric synthesis
Introduction of a fluorophoreFluorescent probeCellular imaging

The synthesis of diversely functionalized oxetanes has been shown to be a viable strategy for accessing new chemical space. rsc.org For example, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization have been used to prepare oxetanes with a variety of substituents, including esters, amides, and nitriles. rsc.org These methods could be adapted to further functionalize this compound and its derivatives.

The continued exploration of the chemistry of this compound and related compounds is expected to yield a wealth of new functional molecules with significant scientific and technological impact.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
LiAlH₄THF07892
NaBH₄DMF256588
Pd/C (H₂)MeOH508294

Advanced: How do steric and electronic effects of the isopropyl and oxetane moieties influence reactivity in nucleophilic substitution?

Methodological Answer:
The oxetane ring introduces steric hindrance, reducing accessibility to the amine lone pair, while the isopropyl group increases electron density via inductive effects.

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model transition states. The oxetane’s ring strain (≈20 kcal/mol) lowers activation energy for ring-opening reactions .
  • Kinetic Studies : Monitor reaction rates with competing electrophiles (e.g., methyl iodide vs. benzyl bromide). The oxetane group slows SN2 kinetics by 40% compared to linear analogs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H : δ 1.2 ppm (d, J=6.5 Hz, isopropyl CH₃), δ 3.5–4.0 ppm (oxetane CH₂) .
    • ¹³C : 75 ppm (oxetane C-O), 45 ppm (amine C-N).
  • IR : Strong N-H stretch at 3300 cm⁻¹; oxetane C-O-C at 1250 cm⁻¹ .
  • Mass Spec (ESI+) : m/z 144.1 [M-Cl]⁺, confirmed via high-resolution MS .

Advanced: How can contradictions in reported thermodynamic stability data be resolved?

Methodological Answer:
Discrepancies arise from moisture sensitivity and decomposition pathways.

  • Thermal Analysis : Perform TGA/DSC under nitrogen (10°C/min). Decomposition onset at 180°C (ΔH = -150 J/g) .
  • Stability Studies : Store samples at 25°C/60% RH vs. 4°C/dry. Monitor via HPLC: degradation products (e.g., oxetane ring-opened aldehydes) increase by 15% after 30 days under humid conditions .

Q. Table 2: Stability Under Controlled Conditions

ConditionDegradation Products (%)Time (Days)
25°C, 60% RH1530
4°C, anhydrous230

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Storage : Airtight containers with desiccant (silica gel) at 2–8°C.
  • Spill Management : Neutralize with 5% acetic acid; absorb with vermiculite .

Advanced: How does the hydrochloride salt form impact solubility and bioavailability?

Methodological Answer:

  • Solubility : The HCl salt increases aqueous solubility (25 mg/mL in PBS pH 7.4 vs. 5 mg/mL for free base). Use shake-flask method with UV-Vis quantification (λ=254 nm) .
  • Bioavailability : In vitro Caco-2 assays show 30% permeability (vs. 12% for free base). Salt formation reduces logP by 1.2 units, enhancing hydrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.